3-(Chloromethyl)-6-methoxypyridazine

Thermal Stability Physical Property Comparison Distillation Feasibility

3-(Chloromethyl)-6-methoxypyridazine (CAS 41227-73-0) is a heterocyclic building block featuring a pyridazine core substituted with a reactive chloromethyl group at the 3-position and an electron-donating methoxy group at the 6-position. With a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol, this white crystalline solid belongs to the pyridazine family of 1,2-diazines.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 41227-73-0
Cat. No. B049187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6-methoxypyridazine
CAS41227-73-0
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)CCl
InChIInChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3
InChIKeyJFXSVKPIIFBWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-6-methoxypyridazine (CAS 41227-73-0) – A Bifunctional Pyridazine Building Block for Selective Coupling Chemistry


3-(Chloromethyl)-6-methoxypyridazine (CAS 41227-73-0) is a heterocyclic building block featuring a pyridazine core substituted with a reactive chloromethyl group at the 3-position and an electron-donating methoxy group at the 6-position . With a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol, this white crystalline solid belongs to the pyridazine family of 1,2-diazines . The compound is commercially available at purities of 95% or 98% and is documented as a reagent in Wurtz-type coupling reactions for constructing symmetrical bis-pyridazine scaffolds [1]. Its dual functionalization—combining a nucleophile-labile chloromethyl handle with a methoxy substituent that modulates ring electronics—provides a distinct synthetic profile compared to non-methoxylated or ring-halogenated pyridazine analogs.

Why 3-(Chloromethyl)-6-methoxypyridazine Cannot Be Simply Replaced by Unsubstituted Chloromethylpyridazines or Halo-Methoxypyridazines


In-class pyridazine building blocks such as 3-(chloromethyl)pyridazine, 3-chloro-6-methoxypyridazine, and 3-iodo-6-methoxypyridazine differ fundamentally in their electronic structure, leaving-group reactivity, and thermal stability profiles. The methoxy substituent at the 6-position in 3-(chloromethyl)-6-methoxypyridazine shifts the ring electron density, altering both the acidity (predicted pKa 2.30) and the electrophilicity of the chloromethyl carbon compared to non-methoxylated analogs . Conversely, replacing the chloromethyl group with a ring-bound chlorine atom (3-chloro-6-methoxypyridazine) eliminates the benzylic-type reactivity required for Wurtz homocoupling [1]. These electronic and steric differences translate into measurable variations in boiling point, density, and storage stability that directly impact synthetic protocol design and procurement specifications.

Quantitative Head-to-Head Evidence Differentiating 3-(Chloromethyl)-6-methoxypyridazine from Its Closest Pyridazine Analogs


Predicted Boiling Point: 325.3 °C vs. 282.3 °C – A 43 °C Increase Over 3-(Chloromethyl)pyridazine

The target compound exhibits a predicted boiling point of 325.3 ± 27.0 °C, which is approximately 43 °C higher than that of 3-(chloromethyl)pyridazine (282.3 ± 15.0 °C) and 40 °C higher than 3-chloro-6-methoxypyridazine (284.9 °C) . This substantial elevation in boiling point is attributed to the combined effect of the methoxy group and the chloromethyl substituent, which increase molecular weight and enhance intermolecular dipole interactions relative to the non-methoxylated chloromethyl analog.

Thermal Stability Physical Property Comparison Distillation Feasibility

Predicted pKa: 2.30 vs. 0.74 – A 1.56 pKa Unit Difference from 3-Chloro-6-methoxypyridazine

The predicted pKa of 3-(chloromethyl)-6-methoxypyridazine is 2.30 ± 0.10, which is 1.56 log units higher (less acidic) than 3-chloro-6-methoxypyridazine (pKa = 0.74 ± 0.10) and 0.18 log units higher than 3-(chloromethyl)pyridazine (pKa = 2.12 ± 0.10) . The methoxy group at the 6-position raises the pKa relative to the ring-chlorinated analog by donating electron density into the π-system, while the chloromethyl substituent exerts a weaker electron-withdrawing effect than a ring-bound chlorine.

Acidity-Basicity Nucleophilic Substitution Selectivity Electronic Modulation

Predicted Density of 1.243 g/cm³ Enables Differentiation from 3-Chloro-6-methoxypyridazine (1.292) and 3-Iodo-6-methoxypyridazine (1.935)

The predicted density of 3-(chloromethyl)-6-methoxypyridazine is 1.243 ± 0.06 g/cm³, which falls between the density of 3-(chloromethyl)pyridazine (1.241 g/cm³) and 3-chloro-6-methoxypyridazine (1.292 g/cm³), but is substantially lower than 3-iodo-6-methoxypyridazine (1.935 g/cm³) . This intermediate density reflects the balanced contribution of the chloromethyl (mass-enhancing but not as heavy as iodine) and methoxy (oxygen-containing) substituents.

Bulk Handling Automated Liquid Dispensing Formulation Density Matching

Validated Wurtz Reactivity: Documented Homocoupling to Symmetrical Bis-Pyridazinyl Ethanes and Ethenes

Igeta et al. (Chem. Pharm. Bull., 1973, 21, 125–129) demonstrated that chloromethylpyridazines, including the 6-methoxy-substituted variant, undergo Wurtz-type reductive homocoupling to yield symmetrical 1,2-bis(pyridazinyl)ethane and ethene derivatives [1]. This reactivity is uniquely enabled by the benzylic-type chloromethyl group. In contrast, 3-chloro-6-methoxypyridazine lacks the reactive methylene spacer and instead participates in Ni-catalyzed cross-coupling at the ring carbon, producing unsymmetrical aryl/heteroaryl pyridazines [2]. The target compound thus occupies a distinct synthetic niche for constructing doubly pyridazine-terminated scaffolds.

Wurtz Coupling Symmetrical Scaffold Synthesis Pyridazine Dimerization

Cold Chain Storage: −20 °C Requirement Contrasts with Room-Temperature Storage of 3-Chloro-6-methoxypyridazine

Vendor specifications indicate that 3-(chloromethyl)-6-methoxypyridazine requires storage at −20 °C for maximum recovery, whereas 3-chloro-6-methoxypyridazine is stable at room temperature under inert atmosphere, and 3-(chloromethyl)pyridazine is stored at 2–8 °C . The more stringent cold-storage requirement for the target compound is consistent with the higher reactivity of the chloromethyl group, which is susceptible to hydrolytic degradation and thermal oligomerization at ambient temperature.

Stability Logistics Procurement Planning

Strategic Application Scenarios Where 3-(Chloromethyl)-6-methoxypyridazine Provides Measurable Selection Advantage


Synthesis of Symmetrical 1,2-Bis(pyridazinyl)ethane and Ethene Scaffolds via Wurtz Homocoupling

Igeta et al. (1973) demonstrated that chloromethylpyridazines, including the 6-methoxy-substituted congener, undergo Wurtz coupling to form bis-pyridazinyl ethane and ethene products . This reaction is inaccessible using 3-chloro-6-methoxypyridazine, which lacks the reactive methylene spacer and instead participates in cross-coupling pathways . Researchers constructing dimeric pyridazine ligands, metal-organic framework linkers, or conjugated materials requiring two pyridazine termini should select 3-(chloromethyl)-6-methoxypyridazine as the enabling building block.

High-Temperature Reaction Protocols Requiring Thermal Stability Above 300 °C

The predicted boiling point of 325.3 °C for 3-(chloromethyl)-6-methoxypyridazine surpasses that of 3-(chloromethyl)pyridazine (282.3 °C) and 3-chloro-6-methoxypyridazine (284.9 °C) by over 40 °C . This property enables its use in high-temperature transformations such as solvent-free melt reactions, sealed-tube aminations, or Diels-Alder cycloadditions where lower-boiling analogs would evaporate or degrade.

Controlled Nucleophilic Substitution Requiring Moderated Electrophilicity at the Chloromethyl Carbon

With a predicted pKa of 2.30, the target compound is significantly less acidic than 3-chloro-6-methoxypyridazine (pKa 0.74) . This moderated acidity translates to reduced susceptibility to premature hydrolysis or uncontrolled nucleophilic attack during aqueous workup, making the compound the preferred choice for multi-step sequences where the chloromethyl handle must survive intermediate processing steps.

Automated Parallel Synthesis Platforms with Standardized Density Calibration

The predicted density of 1.243 g/cm³ places 3-(chloromethyl)-6-methoxypyridazine within the typical calibration range of automated liquid handlers designed for common organic solvents . In contrast, 3-iodo-6-methoxypyridazine (density 1.935 g/cm³) requires gravimetric dispensing or density-specific recalibration, adding workflow complexity . For high-throughput medicinal chemistry campaigns, the target compound offers superior compatibility with existing automation infrastructure.

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